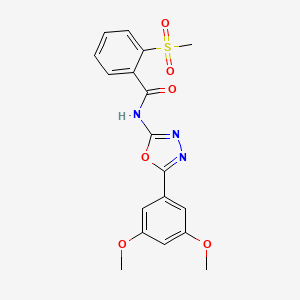

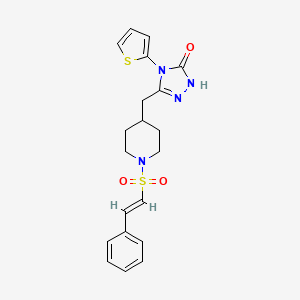

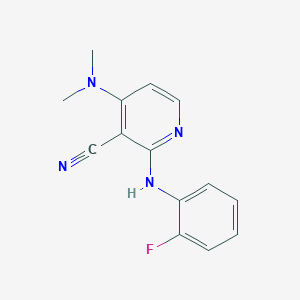

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, there are related compounds that have been synthesized. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, the empirical formula is C11H12BrNO2 and the molecular weight is 270.12 .

Aplicaciones Científicas De Investigación

Chemical Properties and Availability

This compound is available from chemical suppliers such as Sigma-Aldrich . It has an empirical formula of C11H12BrNO2 and a molecular weight of 270.12 . It is usually sold in solid form .

Suzuki–Miyaura Coupling

The compound may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, making it a popular choice for many organic chemists .

Antileishmanial Activity

The compound has shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Activity

In addition to its antileishmanial activity, the compound has also been evaluated for its antimalarial properties . This makes it a potential candidate for further research in the development of new antimalarial drugs .

Anticancer Activity

Thiazole compounds, which are structurally similar to the given compound, have been tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) . Given the structural similarity, it is possible that “(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone” may also exhibit anticancer activity.

GRP-78/Bip Expression

Treatment with a similar compound significantly increased the expression of GRP-78/Bip . Given the structural similarity, it is possible that “(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone” may also affect the expression of GRP-78/Bip.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The compound (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Propiedades

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQXEBNBBWRKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)